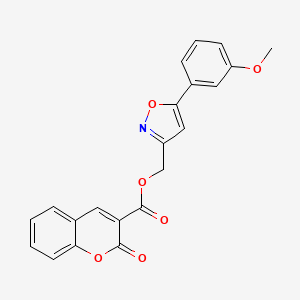

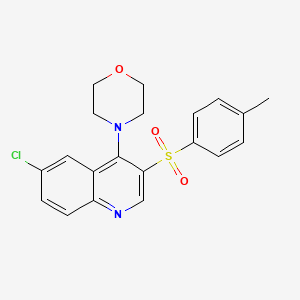

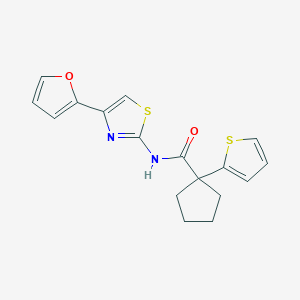

![molecular formula C19H28N2O4S B2497694 N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953209-32-0](/img/structure/B2497694.png)

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting from readily available or specifically synthesized precursors. A common approach might include the formation of the benzodioxine core, followed by the introduction of the sulfonamide group, and finally, the attachment of the cyclopentylpiperidinyl moiety. For instance, compounds with benzodioxane moieties have been synthesized through reactions involving amines and sulfonyl chlorides in the presence of bases like Na2CO3, indicating a potential pathway for assembling part of the target molecule's structure (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds often plays a significant role in their chemical reactivity and interaction with biological targets. The presence of the sulfonamide group can influence the molecule's hydrogen bonding capabilities, affecting its solubility, distribution, and activity within biological systems. The benzodioxine core and cyclopentylpiperidinyl group would add to the compound's three-dimensional structure, potentially affecting its ability to interact with specific enzymes or receptors.

Chemical Reactions and Properties

Sulfonamides, like the one described, are known for their role as antimicrobial agents, although their utility extends beyond this through various chemical reactions they can undergo. These include alkylation, acylation, and sulfonation, allowing for the creation of a wide range of derivatives with potentially varied biological activities (Ohkata et al., 1985).

Aplicaciones Científicas De Investigación

Enzyme Inhibition

- α-Glucosidase and Acetylcholinesterase Inhibition: Some sulfonamides with benzodioxane and acetamide moieties, closely related to the requested compound, exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

- Cyclooxygenase-2 (COX-2) Inhibition: A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, which include structural elements similar to the compound , were found to be potent and selective inhibitors of COX-2 (Penning et al., 1997).

Antibacterial and Antifungal Properties

- Antibacterial Activity: Derivatives of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

- Antimicrobial and Antiproliferative Agents: N-ethyl-N-methylbenzenesulfonamide derivatives, related to the requested compound, showed significant antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Enzymatic Interaction and Inhibition

- Interaction with Lipoamide Dehydrogenase: Sulfonamides, including structures resembling the compound , have been found to selectively inhibit mycobacterial lipoamide dehydrogenase, an important enzyme in metabolic and detoxifying processes in Mycobacterium tuberculosis (Bryk et al., 2013).

Anticancer Properties

- Cytotoxic Activities: Benzhydrylpiperazine derivatives, which are structurally related to the compound , showed notable in vitro cytotoxic activities against various cancer cell lines (Gurdal et al., 2013).

Drug Action and Synthesis

- Inhibition of Dihydropteroate Synthase: Sulfonamides, including those related to this compound, act as inhibitors of dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria (Achari et al., 1997).

Metabolic Studies

- In Vitro Metabolic Fate: Studies on the metabolic fate of synthetic cannabinoid receptor agonists structurally similar to the requested compound have been conducted to understand their breakdown and interaction within biological systems (Richter et al., 2022).

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c22-26(23,17-5-6-18-19(13-17)25-12-11-24-18)20-14-15-7-9-21(10-8-15)16-3-1-2-4-16/h5-6,13,15-16,20H,1-4,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFHQIAXAATJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

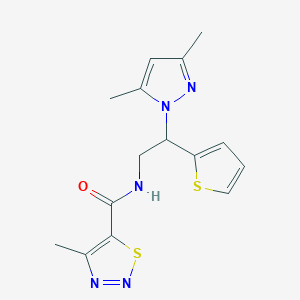

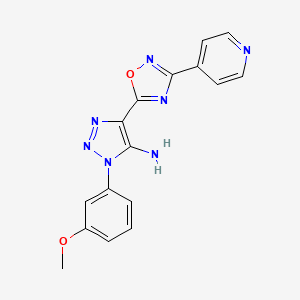

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)

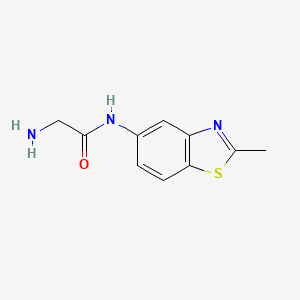

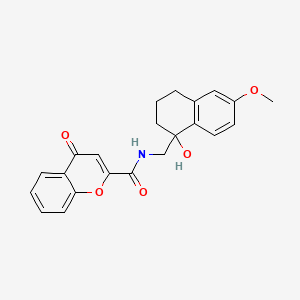

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

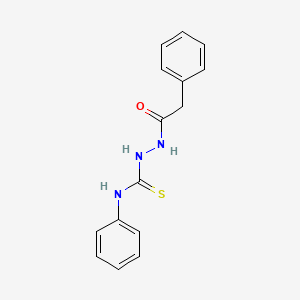

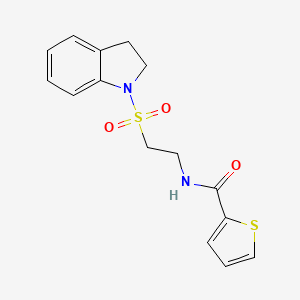

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)